1-(2-Methylbut-3-en-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbut-3-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbut-3-en-2-yl group
Preparation Methods
The synthesis of 1-(2-Methylbut-3-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 2-methylbut-3-en-2-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2-Methylbut-3-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring.
Scientific Research Applications
1-(2-Methylbut-3-en-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylbut-3-en-2-yl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.
Comparison with Similar Compounds
1-(2-Methylbut-3-en-2-yl)naphthalene can be compared with other similar compounds, such as:
2-Methylbut-3-en-2-ol: A related compound with a similar alkyl group but different functional groups.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents, such as 1-naphthol or 2-naphthoic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
Properties
CAS No. |
81060-88-0 |
---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2-methylbut-3-en-2-yl)naphthalene |
InChI |
InChI=1S/C15H16/c1-4-15(2,3)14-11-7-9-12-8-5-6-10-13(12)14/h4-11H,1H2,2-3H3 |
InChI Key |
PJTXHGZPVHHKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.